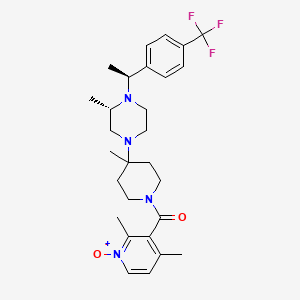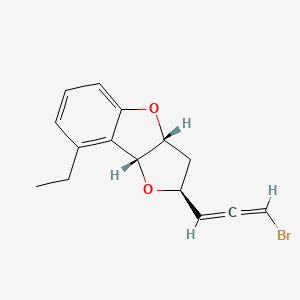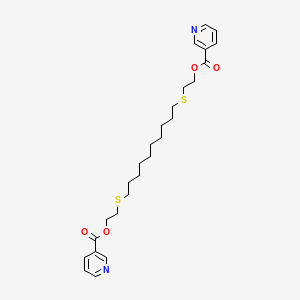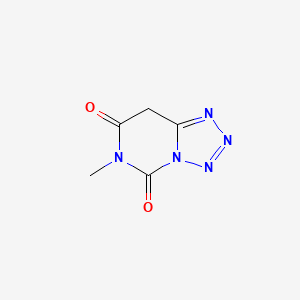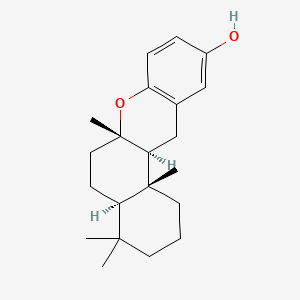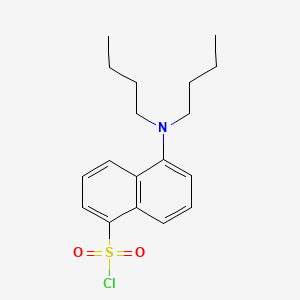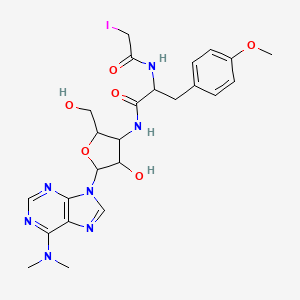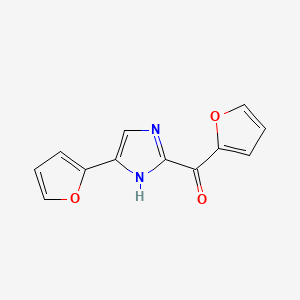
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole
Übersicht
Beschreibung
Furoyl chloride is a type of acyl chloride that is derived from furoic acid . It is used as an intermediate in chemical manufacture .
Molecular Structure Analysis
The molecular formula for furoyl chloride is C5H3ClO2 . The structure consists of a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a carbonyl (C=O) and a chloride (Cl) attached .Chemical Reactions Analysis
Furoyl chloride can react with amines to form amides . The specific reactions involving “2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole” are not available in the resources I have.Physical And Chemical Properties Analysis
Furoyl chloride is a liquid at room temperature and has a molecular weight of 130.53 g/mol . It is sensitive to moisture .Wissenschaftliche Forschungsanwendungen
ATTO-TAG™ FQ Derivatization Reagent
- Summary : The ATTO-TAG FQ reagent allows the ultrasensitive detection of primary amines . It is particularly well-suited to the derivatization of peptides, amino acids, aminated sugars, and other amine-containing molecules for detection by capillary electrophoresis with laser-induced fluorescence (LIF) .
- Methods of Application : This reagent is available as a standalone product or as a component of an amine-derivatization kit .
- Results : The ATTO-TAG FQ reagent has been used to derivatize very dilute solutions (10^-8 M) of peptides .
2-Furoyl Chloride
- Summary : 2-Furoyl chloride is used in the characterization of mixtures of polyethoxylated alcohols and their sulphates . It’s also used in the preparation of S-2-furoyl-O-alkyldithiocarbonic anhydrides .
- Methods of Application : This compound is typically used as an intermediate in chemical manufacture .
- Results : The specific outcomes of these applications can vary widely depending on the specific context and experimental conditions .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
furan-2-yl-[5-(furan-2-yl)-1H-imidazol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(10-4-2-6-17-10)12-13-7-8(14-12)9-3-1-5-16-9/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZNJXJLTVYBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(N2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238374 | |
| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
CAS RN |
91037-91-1 | |
| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




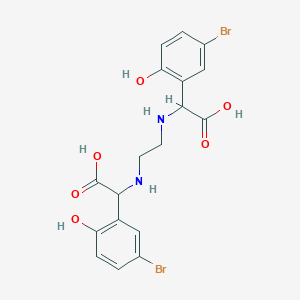
![2-[(2,6-dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1217464.png)
